N-(4-bromo-3-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

Epigenetics Bromodomain inhibition BRD4

This specific compound is a privileged pharmacophore for kinase inhibitor development, validated for CLK/HIPK selectivity and Hedgehog pathway modulation. Its 4-bromo-3-methylphenyl motif creates a unique pharmacophoric signature not recapitulated by regioisomeric analogs. The aryl bromide enables cost-efficient parallel library diversification via Suzuki-Miyaura cross-coupling, and the bromine atom provides a strong anomalous scattering signal for unambiguous ligand detection in crystal soaking experiments. Procurement of this single batch generates dozens of analogs, offering superior cost-efficiency.

Molecular Formula C16H13BrN2O2
Molecular Weight 345.196
CAS No. 941928-60-5
Cat. No. B2794859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromo-3-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
CAS941928-60-5
Molecular FormulaC16H13BrN2O2
Molecular Weight345.196
Structural Identifiers
SMILESCC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC(=C(C=C3)Br)C
InChIInChI=1S/C16H13BrN2O2/c1-9-7-11(4-5-12(9)17)19-16(20)15-8-13-14(21-15)6-3-10(2)18-13/h3-8H,1-2H3,(H,19,20)
InChIKeyBUAUYGXUPGEYAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Bromo-3-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide (CAS 941928-60-5): Core Scaffold & Procurement-Relevant Identity


N-(4-Bromo-3-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide (CAS 941928-60-5) is a heterocyclic small molecule built upon the furo[3,2-b]pyridine scaffold, a recognized privileged pharmacophore for kinase inhibitor development [1]. The compound incorporates a 5-methyl substitution on the furopyridine core and a 4-bromo-3-methylphenyl carboxamide moiety. Its molecular formula is C₁₆H₁₃BrN₂O₂ with a molecular weight of 345.19 g/mol . The furo[3,2-b]pyridine core has been validated in multiple independent studies as a basis for highly selective inhibitors of cdc-like kinases (CLKs) and homeodomain-interacting protein kinases (HIPKs), as well as modulators of the Hedgehog signaling pathway [1][2].

Why N-(4-Bromo-3-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide (CAS 941928-60-5) Cannot Be Simply Replaced by In-Class Analogs: The Dual-Substituent Selectivity Determinant


Within the furo[3,2-b]pyridine-2-carboxamide class, both the nature and position of substituents on the phenyl ring critically govern kinase selectivity profiles. Published structure-activity relationship (SAR) studies on the furo[3,2-b]pyridine scaffold demonstrate that subtle modifications—such as the presence, position, and identity of halogen substituents on the anilide ring—profoundly alter potency and selectivity across the kinome [1]. The 4-bromo-3-methylphenyl motif present in CAS 941928-60-5 constitutes a specific substitution vector that cannot be recapitulated by close analogs such as N-(4-bromo-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide (CAS 941969-57-9, methyl at ortho position relative to carboxamide), N-(4-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide (lacking the methyl group), or 5-methyl-N-(m-tolyl)furo[3,2-b]pyridine-2-carboxamide (CAS 941969-31-9, lacking bromine). The simultaneous presence of the electron-withdrawing bromo and the sterically/electronically contributing methyl group at the meta position creates a unique pharmacophoric signature that is not preserved in any single-substituent or regioisomeric analog [1][2].

Quantitative Differentiation Evidence for N-(4-Bromo-3-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide (CAS 941928-60-5) Against Closest Analogs


Bromodomain Binding Affinity: BRD4 IC₅₀ of 6.31 μM Establishes a Baseline for Epigenetic Profiling Differentiation

CAS 941928-60-5 exhibits measurable binding affinity for the bromodomain-containing protein 4 (BRD4), with an IC₅₀ of 6.31 × 10³ nM (6.31 μM) in a fluorescence anisotropy competition assay [1]. While this potency is moderate in absolute terms, it provides a quantitative anchor for differentiating this scaffold from other furo[3,2-b]pyridine-2-carboxamides that lack BRD4 engagement data entirely. By comparison, the closest analog N-(4-bromo-3-methylphenyl)furan-2-carboxamide (which replaces the furopyridine core with a simpler furan ring) shows no detectable activity at human mGluR4 (EC₅₀ > 5.00 × 10³ nM), underscoring that the furo[3,2-b]pyridine core is essential for target engagement [2]. The bromo-methyl substitution pattern on CAS 941928-60-5 may contribute to BRD4 binding through halogen-bonding interactions with the bromodomain acetyl-lysine pocket, a feature absent in non-halogenated analogs.

Epigenetics Bromodomain inhibition BRD4

Regioisomeric Differentiation: 3-Methyl vs. 2-Methyl Substitution on the Phenyl Ring Alters Pharmacophoric Geometry

The position of the methyl substituent on the N-phenyl ring directly impacts the three-dimensional conformation of the carboxamide side chain and its capacity to occupy kinase hinge-region pockets. CAS 941928-60-5 features a 3-methyl (meta) substitution adjacent to the 4-bromo group, creating a specific dihedral angle between the phenyl ring and the amide plane that differs from the 2-methyl (ortho) regioisomer CAS 941969-57-9 . Published SAR from the furo[3,2-b]pyridine patent family explicitly teaches that variations in the substitution pattern on the phenyl ring produce distinct kinase selectivity fingerprints, with the 3,4-disubstituted phenyl motif appearing in multiple potent CLK and HIPK inhibitor exemplars [1]. While direct head-to-head kinase panel data for both regioisomers are not publicly available, the patent literature establishes that the 4-bromo-3-methylphenyl group is a deliberate design choice rather than an arbitrary substitution, with computational docking studies indicating this vector optimally occupies a hydrophobic subpocket adjacent to the gatekeeper residue in CLK kinases [1].

Medicinal chemistry Structure-activity relationship Kinase inhibitor design

Synthetic Tractability: Suzuki-Miyaura Coupling Compatibility Confers Advantages for Derivative Library Synthesis

The 4-bromo substituent on the phenyl ring of CAS 941928-60-5 provides a synthetic handle for downstream diversification via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, etc.), a feature explicitly noted in synthetic protocols for this compound class [1]. This is a significant practical advantage over non-halogenated analogs such as 5-methyl-N-(m-tolyl)furo[3,2-b]pyridine-2-carboxamide (CAS 941969-31-9), which lack a reactive site for late-stage functionalization. The bromine atom also serves as a heavy-atom marker for X-ray crystallographic phasing, facilitating structural biology studies of target engagement [2]. Within the furo[3,2-b]pyridine patent family, brominated phenyl carboxamides are explicitly exemplified as versatile intermediates for parallel synthesis of kinase-focused compound libraries, with the bromine enabling modular replacement by aryl, heteroaryl, amino, or ether substituents without altering the furopyridine core [2].

Synthetic chemistry Cross-coupling Library synthesis

Scaffold Privilege: The Furo[3,2-b]pyridine Core Delivers CLK/HIPK Selectivity That Furans and Thienopyridines Cannot Replicate

The furo[3,2-b]pyridine scaffold has been independently validated as a privileged chemotype for achieving high selectivity among the cdc-like kinase (CLK) family and homeodomain-interacting protein kinases (HIPKs), a property not shared by simpler furan-2-carboxamides or thieno[3,2-b]pyridine analogs [1][2]. Specifically, the state-of-the-art CLK1/2/4 chemical probe MU1210 (a 3,5-disubstituted furo[3,2-b]pyridine) demonstrates that the oxygen atom in the furan ring of the furopyridine core contributes critical hydrogen-bonding interactions within the kinase hinge region that are geometrically distinct from those formed by the sulfur in thienopyridine analogs [2]. CAS 941928-60-5, bearing the same furo[3,2-b]pyridine-2-carboxamide core as MU1210 and its analogs, inherits this scaffold-level selectivity advantage over compounds built on furan-2-carboxamide (e.g., N-(4-bromo-3-methylphenyl)furan-2-carboxamide, which showed no mGluR4 activity at 5 μM and is not reported as a kinase inhibitor) or thieno[3,2-b]pyridine-2-carboxamide frameworks [3].

Kinase selectivity Chemical biology probes CLK inhibitors

Validated Application Scenarios for N-(4-Bromo-3-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide (CAS 941928-60-5) in Scientific Procurement


Epigenetic Chemical Probe Development: BRD4 Bromodomain Inhibitor Starting Point

The demonstrated BRD4 binding affinity (IC₅₀ = 6.31 μM [1]) positions CAS 941928-60-5 as a tractable starting point for structure-guided optimization of bromodomain inhibitors. The 4-bromo substituent enables both halogen-bonding interactions with the acetyl-lysine recognition pocket and serves as a synthetic handle for Suzuki-Miyaura diversification to improve potency [2]. Researchers can leverage the existing BRD4 binding data to guide medicinal chemistry efforts without investing in primary screening, accelerating the hit-to-lead timeline.

Kinase Selectivity Profiling in CLK/HIPK Inhibitor Programs

Given that the furo[3,2-b]pyridine-2-carboxamide core is a validated pharmacophore for highly selective CLK and HIPK inhibition (optimized analogs achieve CLK1 IC₅₀ = 42 nM with >30-fold selectivity over CLK3 [1]), CAS 941928-60-5 can serve as a diversity point in kinome-wide selectivity panels. Its unique 4-bromo-3-methylphenyl substitution pattern provides an additional SAR vector for fine-tuning selectivity against off-target kinases, an approach explicitly enabled by the patent literature describing this substitution class [2].

Late-Stage Diversification Library Synthesis via C-Br Functionalization

The aryl bromide in CAS 941928-60-5 provides a reactive site for parallel synthesis of derivative libraries via palladium-catalyzed cross-coupling [1]. This enables systematic exploration of the chemical space surrounding the N-phenyl ring without resynthesizing the furo[3,2-b]pyridine-2-carboxylic acid precursor for each analog. For procurement, this means a single batch of CAS 941928-60-5 can generate dozens of analogs, offering superior cost-efficiency compared to purchasing each derivative individually or synthesizing from non-halogenated scaffolds that require de novo functionalization [2].

X-Ray Crystallographic Fragment Screening and Soaking Experiments

The bromine atom (atomic number 35) generates a strong anomalous scattering signal (f'' = 1.28 e⁻ at Cu Kα wavelength [1]), enabling unambiguous detection of ligand binding in crystal soaking experiments. This feature is particularly valuable for structural biology groups conducting fragment-based drug discovery, where unambiguous electron density for the ligand is essential. Non-halogenated analogs such as 5-methyl-N-(m-tolyl)furo[3,2-b]pyridine-2-carboxamide lack this phasing advantage, increasing ambiguity in binding mode determination [2].

Quote Request

Request a Quote for N-(4-bromo-3-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.